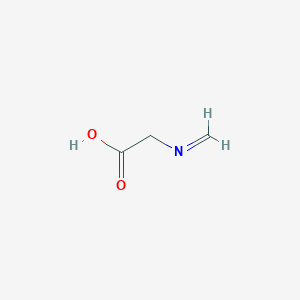

N-methylene glycine

Description

Chemical Identity and Structural Peculiarities of 2-(methylideneamino)acetic acid

The chemical formula of N-methylene glycine (B1666218) is C₃H₅NO₂. Its systematic name, 2-(methylideneamino)acetic acid, clearly describes its structure: an acetic acid molecule where one of the hydrogen atoms on the carbon adjacent to the carboxylic acid group is replaced by a methylideneamino (=CH₂) group. This results in a structure containing both a carbon-carbon double bond and a carbon-nitrogen double bond (an imine). The presence of the imine functional group is a key structural peculiarity, differentiating it from saturated amino acids. The molecular weight of N-methylene glycine is computed to be 87.08 g/mol . nih.gov

Here is a table summarizing some computed chemical properties:

| Property | Value | Unit | Source |

| Molecular Formula | C₃H₅NO₂ | - | PubChem nih.gov |

| Molecular Weight | 87.08 | g/mol | PubChem nih.gov |

| Monoisotopic Mass | 87.032028402 | Da | PubChem nih.gov |

| XLogP3 (predicted) | 1.1 | - | PubChem nih.gov |

Differentiation from N-Methylglycine (Sarcosine) and Related Glycine Derivatives

It is crucial to distinguish this compound from N-methylglycine, commonly known as sarcosine (B1681465). While both are derivatives of glycine, they possess distinct structural features and chemical properties. Sarcosine has the chemical formula C₃H₇NO₂ and its systematic name is N-methylglycine or (methylamino)acetic acid. wikipedia.orgmpg.denih.govchemeo.com The key difference lies in the substitution on the nitrogen atom. In sarcosine, the nitrogen atom is bonded to a methyl group (-CH₃) and a hydrogen atom, forming a secondary amine. wikipedia.orgebi.ac.uk In contrast, this compound features a carbon-nitrogen double bond (=N-CH₂-), where the nitrogen is part of an imine group. nih.gov This structural variation leads to significant differences in their reactivity and roles in chemical and biological systems.

Other related glycine derivatives include glycine itself (aminoacetic acid, C₂H₅NO₂, PubChem CID 750), which has a primary amine group (-NH₂). nih.gov N,N-Dimethylglycine (DMG) is another derivative where the nitrogen is bonded to two methyl groups, forming a tertiary amine. rsc.org The presence and nature of substituents on the nitrogen atom or the alpha-carbon significantly influence the chemical behavior, acidity, basicity, and potential for further reactions in these glycine derivatives.

| Compound Name | Chemical Formula | Key Structural Feature | PubChem CID |

| This compound | C₃H₅NO₂ | Imine (=N-CH₂-) | 12048201 nih.gov |

| N-Methylglycine (Sarcosine) | C₃H₇NO₂ | Secondary amine (-NHCH₃) | 1088 nih.gov |

| Glycine | C₂H₅NO₂ | Primary amine (-NH₂) | 750 nih.gov |

| N,N-Dimethylglycine | C₄H₉NO₂ | Tertiary amine (-N(CH₃)₂) | - |

Historical Context of its Study and Recognition as a Chemical Entity

Significance within Contemporary Chemical Synthesis and Mechanistic Studies

This compound, or species behaving similarly, plays a role in contemporary chemical synthesis and mechanistic studies, often as a transient intermediate or a reactive species generated in situ. The imine functionality is a versatile handle for various chemical transformations, including nucleophilic additions and cycloaddition reactions. While direct applications of isolated this compound are less documented in the provided results, the "methylideneamino" or imine moiety derived from glycine is relevant in the formation of more complex structures. For example, the formation of Schiff bases from amines and carbonyl compounds is a fundamental reaction in organic synthesis nveo.org, and the methylideneamino group in this compound is a specific instance of this.

Mechanistic studies involving species like this compound often focus on the reactivity of the imine carbon and the adjacent acidic proton. These studies can shed light on reaction pathways in various chemical processes. The concept of "methylideneamino" is also seen in the context of ligands and complex formation, although not specifically for the glycine derivative in the provided results researchgate.netijpsr.com. The transient nature of some imine intermediates means their significance is often understood through mechanistic investigations of reactions where they are proposed to form and react rapidly. The study of such reactive intermediates is crucial for optimizing synthetic routes and understanding reaction mechanisms in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C3H5NO2 |

|---|---|

Molecular Weight |

87.08 g/mol |

IUPAC Name |

2-(methylideneamino)acetic acid |

InChI |

InChI=1S/C3H5NO2/c1-4-2-3(5)6/h1-2H2,(H,5,6) |

InChI Key |

NKVHYKQGZIHDBJ-UHFFFAOYSA-N |

Canonical SMILES |

C=NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of N Methylene Glycine

Condensation Reactions for N-Methylene Glycine (B1666218) Synthesis

The most direct route to N-methylene glycine involves the condensation of glycine with formaldehyde (B43269). This reaction is a classic example of imine formation from a primary amine and an aldehyde.

The synthesis of this compound can be achieved through the direct reaction of glycine with formaldehyde. prepchem.com The mechanism involves a nucleophilic attack by the nitrogen atom of the glycine amino group on the electrophilic carbonyl carbon of formaldehyde. iosrjournals.org This initial addition forms a transient N-hydroxymethyl glycine (methylol) intermediate. iosrjournals.orggoogle.com Subsequent dehydration (loss of a water molecule) from this intermediate yields the final imine product, this compound. iosrjournals.org

Semi-empirical studies have shown that this reaction is exothermic and follows second-order kinetics. iosrjournals.org The process can also be carried out using salts of glycine, such as sodium glycinate, which reacts with formaldehyde to form the corresponding methylol adduct. google.com

Proteins can undergo various chemical changes when exposed to formaldehyde, including the creation of methylol groups, Schiff bases, and methylene (B1212753) bridges. iosrjournals.org Studies using model peptides have confirmed that formaldehyde readily reacts with the N-terminal amino group of amino acids to form these types of structures. researchgate.net

The condensation reaction between glycine and formaldehyde is significantly influenced by catalysts and specific reaction conditions. The formation of this compound is often facilitated in the presence of a tertiary base. prepchem.com Triethylamine is a commonly used catalyst for this purpose, promoting the reaction in an alcoholic solvent like methanol. vulcanchem.comgoogle.com

The pH of the reaction medium is another critical factor. Controlling the pH, for instance by selecting a specific ratio of glycine to its salt (glycinate), allows for the management of the reaction's progress. google.com In industrial applications, the reaction is typically performed at elevated temperatures, for example between 60°C and 72°C, to ensure the reaction proceeds to completion within a reasonable timeframe. google.com

| Parameter | Typical Condition | Source(s) |

| Reactants | Glycine, Formaldehyde | prepchem.comgoogle.com |

| Catalyst | Tertiary Base (e.g., Triethylamine) | vulcanchem.comprepchem.comgoogle.com |

| Solvent | Alcoholic (e.g., Methanol) | google.com |

| Temperature | 60°C - 72°C | google.com |

| pH Control | Achieved via glycine/glycinate ratio | google.com |

Direct Reaction of Glycine with Formaldehyde

Formation as an Intermediate in Multi-Step Syntheses

Due to its reactivity, this compound is frequently generated as a non-isolated intermediate in more complex reaction sequences. Its transient nature is exploited in several large-scale industrial processes.

This compound is often generated in situ (within the reaction mixture) to be immediately consumed in a subsequent step. A prominent example is the Mannich-type reaction used in the synthesis of N-phosphonomethyl glycine (glyphosate). vulcanchem.comgoogle.com In this process, glycine and formaldehyde first react to form this compound. prepchem.com This intermediate is not isolated but reacts directly with a phosphorous-containing compound, such as a dialkyl phosphite (B83602), that is present in the reaction vessel to form the glyphosate (B1671968) precursor. vulcanchem.comgoogle.com This tandem, one-pot approach is efficient as it avoids the need to isolate the unstable imine intermediate.

The role of this compound as a key intermediate is best exemplified by its place in the industrial synthesis of glyphosate, a widely used herbicide. vulcanchem.comatamanchemicals.com Several patented processes describe the preparation of glyphosate starting from glycine, formaldehyde, and a source of phosphorus. prepchem.comgoogle.com In these multi-step syntheses, the initial condensation of glycine and formaldehyde to form this compound is the critical first step that activates the glycine molecule for the subsequent phosphonomethylation reaction. vulcanchem.comprepchem.com Its formation is a pivotal, albeit fleeting, event in one of the major production routes for this agrochemical.

In situ Generation in Sequential Reaction Sequences

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for glycine derivatives, focusing on the use of safer solvents and reusable catalysts. royalsocietypublishing.org

One significant green approach involves replacing hazardous organic solvents with water. nih.gov Researchers have successfully synthesized a range of N-substituted glycine derivatives by reacting various alkyl amines with chloroacetic acid in water. nih.govacs.org This method avoids the use of toxic and volatile solvents like dichloromethane (B109758) or benzene, which have been used in traditional syntheses. nih.gov The reactions are performed in an ice bath and stirred for 24 hours, representing a simple, solvent-free, and energy-efficient procedure. acs.org

Another green strategy is the development and use of solid, heterogeneous catalysts that can be easily recovered and reused. For instance, a silica-imidazole solid catalyst derived from rice husk ash has been effectively used to catalyze the synthesis of N-glycine derivatives. ajgreenchem.comajgreenchem.com This approach not only utilizes a waste biomass product (rice husk) but also allows for the simple filtration and reuse of the catalyst, minimizing waste and production costs. ajgreenchem.comgoogle.com Such methods represent a sustainable alternative to traditional homogeneous catalysts that can be difficult to separate from the reaction products. google.com

| Feature | Conventional Synthesis | Green Chemistry Approach | Source(s) |

| Solvent | Organic solvents (e.g., Methanol, Dichloromethane, Benzene) | Water; or solvent-free | google.comroyalsocietypublishing.orgnih.gov |

| Catalyst | Homogeneous bases (e.g., Triethylamine) | Heterogeneous, reusable solid catalysts (e.g., Silica-imidazole) | google.comajgreenchem.com |

| Process | Often requires elevated temperatures | Can proceed at room temperature or with mild heating | google.comacs.org |

| Sustainability | Generates solvent waste; difficult catalyst recovery | Reduces pollution; allows for catalyst recycling | royalsocietypublishing.orgnih.govgoogle.com |

Chemical Reactivity and Mechanistic Investigations of N Methylene Glycine

Imine Functional Group Reactivity in 2-(methylideneamino)acetic acid

The imine or Schiff base functionality in N-methylene glycine (B1666218) is characterized by a polarized carbon-nitrogen double bond, which renders the carbon atom electrophilic and the nitrogen atom nucleophilic. This electronic distribution dictates its reactivity towards a variety of reagents.

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The electrophilic carbon atom of the imine group in N-methylene glycine is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl compounds. pressbooks.pub The general mechanism involves the approach of a nucleophile to the carbon atom of the C=N double bond, leading to the formation of a tetrahedral intermediate. pressbooks.pub Subsequent protonation of the nitrogen atom yields the final addition product. The reactivity of the imine can be enhanced by protonation of the nitrogen atom under acidic conditions, which increases the electrophilicity of the imine carbon. nih.gov

A variety of nucleophiles can participate in this reaction. For instance, in the context of its role as a precursor in glyphosate (B1671968) synthesis, the phosphorus atom of a dialkyl phosphite (B83602) acts as the nucleophile, adding to the imine carbon. google.com Similarly, amines can react with the imine in a conjugate addition fashion. wikipedia.org The reaction with water, leading to hydrolysis, is a key example of nucleophilic addition where water acts as the nucleophile. vulcanchem.com

| Nucleophile | Product Type | Significance |

|---|---|---|

| Dialkyl phosphite | N-Phosphonomethyl glycine derivative | Key step in glyphosate synthesis google.com |

| Water | Glycine and Formaldehyde (B43269) | Hydrolysis pathway vulcanchem.com |

| Amines | Substituted N-methyl glycine derivatives | Formation of various amino acid derivatives |

Hydrolysis Pathways and Stability Considerations

This compound is a metastable compound that readily undergoes hydrolysis in aqueous environments to regenerate glycine and formaldehyde. vulcanchem.com This instability is a critical aspect of its chemistry. The hydrolysis process is initiated by the nucleophilic attack of a water molecule on the imine carbon. The rate-determining step in this reaction involves the transfer of a proton to the imine nitrogen, which has a significant activation energy barrier. vulcanchem.com Computational studies have estimated the barrier for the hydrolysis of this compound to be 47.7 kcal/mol. vulcanchem.com

The stability of this compound is therefore highly dependent on the presence of water. In non-aqueous environments or at elevated temperatures, other decomposition pathways, such as decarboxylation, can occur. vulcanchem.com The reversible nature of its formation from glycine and formaldehyde also means that its concentration in a system is governed by the equilibrium between formation and hydrolysis. quora.com

Cycloaddition Reactions Involving the Imine Moiety

The imine functional group of this compound can participate in cycloaddition reactions, acting as a 2-azadiene or a 1,3-dipole precursor. nih.gov These reactions are powerful tools for the synthesis of nitrogen-containing heterocyclic compounds. In a [4+2] cycloaddition, or aza-Diels-Alder reaction, the imine can react with an alkene to form substituted piperidine (B6355638) derivatives. nih.govacs.org The imine can also tautomerize to form an azomethine ylide, which is a 1,3-dipole. This ylide can then undergo a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to produce five-membered heterocyclic rings like pyrrolidines. nih.govrsc.orgcas.cnbeilstein-journals.org

While specific examples of cycloaddition reactions involving this compound itself are not extensively documented due to its transient nature, the reactivity of similar imine systems provides a strong basis for its potential participation in such transformations. The presence of the carboxylic acid group could influence the stereoselectivity and regioselectivity of these cycloadditions.

Role as a Key Intermediate in Specific Organic Transformations

The transient nature of this compound makes it a crucial, albeit fleeting, player in several important synthetic and biological pathways.

Involvement in Organophosphorus Compound Synthesis (e.g., Glyphosate Precursor)

One of the most significant roles of this compound is as a key intermediate in the synthesis of N-phosphonomethylglycine, commonly known as glyphosate, a widely used herbicide. google.comprepchem.comorientjchem.org In one synthetic route, glycine is reacted with formaldehyde in the presence of a tertiary base to form this compound in situ. google.comprepchem.com This is followed by the addition of a dialkyl phosphite, such as dimethyl phosphite. The phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic carbon of the this compound imine. Subsequent hydrolysis of the resulting phosphonate (B1237965) ester yields glyphosate. google.com

The reaction sequence can be summarized as:

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | Glycine, Formaldehyde | This compound | Condensation google.comprepchem.com |

| 2 | This compound, Dialkyl phosphite | N-Phosphonomethyl glycine ester | Nucleophilic Addition google.com |

| 3 | N-Phosphonomethyl glycine ester, Water | Glyphosate | Hydrolysis google.com |

Mechanistic Exploration of Transformations Involving Formaldehyde-Glycine Adducts

This compound is a primary adduct formed from the reaction of formaldehyde and glycine. quora.com The study of formaldehyde-glycine adducts is crucial for understanding the chemical modifications that formaldehyde can induce in biological systems, particularly on proteins where glycine residues are present. nih.govresearchgate.net Formaldehyde and glycine can form a Schiff-base adduct, which is essentially this compound. quora.com This adduct can then react with other functional groups, such as the primary amino groups of other amino acids. nih.gov

Research on model peptides has shown that formaldehyde-glycine adducts can lead to various modifications. nih.gov For instance, they can react with the N-terminus of a peptide, leading to the formation of an imidazolidinone followed by the attachment of the glycine moiety via a methylene (B1212753) bridge. nih.govacs.org These reactions highlight the role of this compound as a reactive intermediate that can mediate cross-linking and other modifications of peptides and proteins by formaldehyde. researchgate.netacs.org The formation of these adducts is often reversible, and their stability and subsequent reactions are influenced by factors such as pH and the local chemical environment. nih.gov

Acid-Base Properties and Tautomeric Equilibria (as relevant to reactivity)

This compound, also known as sarcosine (B1681465), is an N-methyl derivative of the amino acid glycine. chemicalbook.com Its structure, containing both a carboxylic acid group and a secondary amine, allows it to exhibit amphoteric properties, acting as both an acid and a base. uni-greifswald.dewikipedia.org In aqueous solutions, this compound primarily exists as a zwitterion, or inner salt, where the carboxyl group is deprotonated and the amino group is protonated. uni-greifswald.de

The acid-base behavior of this compound is characterized by its pKa values. The pKa for the carboxylic acid group is approximately 2.21 (at 25°C), while the pKa for the methylamino group is around 10.01. chemicalbook.com This indicates that in a highly acidic environment (pH < 2.21), the compound will exist predominantly as a cation with both the carboxyl and amino groups protonated. Conversely, in a strongly basic environment (pH > 10.01), it will be in its anionic form, with both groups deprotonated.

The reactivity of this compound is significantly influenced by the pH of the solution, which dictates the protonation state of the molecule. These different ionic forms can affect its nucleophilicity and its participation in various chemical reactions.

Tautomerism, the interconversion of structural isomers, is another key aspect of the chemistry of this compound. The most relevant tautomeric equilibrium is between the neutral form and the zwitterionic form. tdl.org While the zwitterionic form is predominant in aqueous solutions and in the solid state, the neutral form can be present in the gas phase or in nonpolar solvents. researchgate.netuv.es The equilibrium between these tautomers can be influenced by solvent polarity and temperature. tdl.org

The presence of the imine-like structure in the zwitterionic form and the potential for enolate formation from the carboxylate group contribute to the diverse reactivity of this compound. For instance, the methylene group adjacent to the carboxylate is considered an "active methylene" group, as the hydrogens are acidic and can be removed by a base. shivajicollege.ac.in This acidity is a crucial factor in its use in various synthetic transformations. researchgate.net

Table 1: Acid-Base Properties of this compound

| Property | Value |

| pKa (Carboxylic Acid) | ~2.21 |

| pKa (Methylamino Group) | ~10.01 |

| Predominant form in aqueous solution | Zwitterion |

Reductive Transformations of the Imine Bond

While this compound itself contains a secondary amine rather than a true imine, its precursors and derivatives in certain reactions can involve imine intermediates. A key reaction in this context is the reductive amination of glyoxylic acid with methylamine (B109427) to form this compound. researchgate.net In this process, an imine intermediate, specifically glycine imine, is proposed to be formed, which is then reduced to yield the final product. researchgate.net

The reduction of imines is a fundamental transformation in organic chemistry for the synthesis of amines. Various reducing agents can be employed for this purpose. Common laboratory reagents for imine reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another widely used method. rsc.org

In the context of this compound synthesis and related reactions, biocatalytic approaches have also been developed. Imine reductases are enzymes that can catalyze the reduction of imines to amines with high stereoselectivity. nih.gov For example, a mutant imine reductase from Pseudomonas putida has been used in the fermentative production of sarcosine (this compound). nih.gov This enzymatic approach offers a more sustainable and environmentally friendly alternative to traditional chemical methods.

The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes, such as controlling stereoselectivity in the synthesis of chiral amines. For instance, chiral phosphoric acids have been used as catalysts in the enantioselective reduction of imines using Hantzsch esters as the hydrogen source. rsc.org

Table 2: Common Reducing Agents for Imine Reduction

| Reducing Agent | Type of Reduction |

| Sodium Borohydride (NaBH₄) | Chemical |

| Lithium Aluminum Hydride (LiAlH₄) | Chemical |

| Catalytic Hydrogenation (H₂/metal catalyst) | Catalytic |

| Imine Reductases | Biocatalytic |

| Hantzsch Ester with Chiral Phosphoric Acid | Organocatalytic |

Theoretical and Computational Studies of N Methylene Glycine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to investigate the electronic distribution and bonding within N-methylene glycine (B1666218), providing a fundamental understanding of its molecular nature.

Conformational Analysis and Energetic Landscapes

Conformational analysis explores the various spatial arrangements of a molecule that arise from rotation around single bonds. For N-methylene glycine, this involves examining the relative orientations of the methylideneamino group and the carboxylic acid group. Computational studies, often utilizing ab initio and Density Functional Theory (DFT) methods, are used to map the potential energy surface and identify stable conformers and their relative energies conicet.gov.aruwec.edu. The presence of different functional groups and potential for intramolecular interactions, such as hydrogen bonding, contribute to a complex conformational landscape researchgate.netustc.edu.cn. Studies on related N-methylated glycine derivatives highlight how the addition of methyl groups can influence conformational preferences and lead to a simplification of the observed conformers ustc.edu.cnnsf.gov.

Bonding Characteristics and Charge Distribution

Quantum chemical calculations provide insights into the nature of chemical bonds and the distribution of electron density within this compound. This includes analyzing bond lengths, bond angles, and atomic charges. Methods like DFT can be used to compute properties such as molecular electrostatic potential (MEP), which reveals areas of positive and negative charge distribution and can indicate potential sites for nucleophilic or electrophilic attack conicet.gov.ar. Studies on glycine and its derivatives often involve analyzing charge distribution to understand intermolecular interactions, such as hydrogen bonding rsc.org.

Spectroscopic Property Prediction through Computational Methods

Computational methods are valuable tools for predicting spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the identification and characterization of this compound. DFT calculations, for instance, can be used to compute vibrational spectra by analyzing the normal modes of vibration of the optimized molecular structure rsc.orgnih.gov. Comparing predicted spectra with experimental data helps validate computational models and provides a deeper understanding of the relationship between molecular structure and spectroscopic features rsc.orgaip.org. Theoretical studies on glycine and its N-methylated derivatives have involved the calculation of vibrational spectra to understand their interactions, particularly in different environments like aqueous solutions rsc.orgaip.orgresearchgate.net.

Reaction Mechanism Elucidation using ab initio and DFT Methods

Ab initio and DFT methods are extensively used to investigate the mechanisms of chemical reactions involving this compound, providing details about transition states, activation energies, and reaction pathways. These computational approaches allow researchers to model complex reaction steps at an atomic level.

Transition State Analysis for Key Reactions

Identifying and characterizing transition states is crucial for understanding reaction mechanisms and predicting reaction rates. Ab initio and DFT calculations can locate transition state structures on the potential energy surface, which represent the highest energy point along a reaction pathway. Analysis of the transition state geometry and vibrational frequencies confirms its nature and provides the activation energy barrier for the reaction upc.edu. Studies on related imine formation and reactions, such as those involving glycine or its derivatives, often employ transition state analysis to understand the energetic requirements and molecular rearrangements during the reaction libretexts.orgmasterorganicchemistry.com. For example, theoretical studies on methyl transfer reactions catalyzed by enzymes involving glycine derivatives have characterized transition states to understand the catalytic mechanism nih.govdrugbank.comdiva-portal.orgnih.govacs.orgacs.orgacs.org.

Energetics and Kinetics of Imine Formation and Reactivity

This compound itself contains an imine functional group (C=N). Computational studies can explore the formation of this imine through condensation reactions, for instance, between formaldehyde (B43269) and glycine, and its subsequent reactivity libretexts.orgmasterorganicchemistry.commdpi.com. These studies involve calculating the energy changes (thermodynamics) and activation barriers (kinetics) for each step of the reaction mechanism libretexts.orgmasterorganicchemistry.com. DFT and ab initio methods are used to determine the relative stabilities of reactants, intermediates, transition states, and products, providing a detailed energy profile for the reaction uwec.eduaanda.org. This allows for the prediction of reaction feasibility and the identification of rate-determining steps. Computational investigations into the formation of imines from aldehydes/ketones and primary amines, a process analogous to the formation of the this compound structure, detail the step-wise mechanism involving nucleophilic addition, proton transfer, and elimination of water libretexts.orgmasterorganicchemistry.com.

Based on the available search results, detailed theoretical and computational studies focusing specifically and solely on the solvent effects on the structure and reactivity of this compound (PubChem CID 12048201) are not extensively covered. The provided literature primarily discusses solvent effects, such as hydration and tautomerism, in the context of glycine (PubChem CID 750) and its N-methylated derivatives like sarcosine (B1681465) (N-methylglycine, PubChem CID 1088).

While computational methods like Density Functional Theory (DFT) and continuum models (e.g., PCM, CPCM) are commonly used to study solvent effects on amino acids and their derivatives derpharmachemica.comnih.govacs.orgresearchgate.netresearchgate.net, and experimental techniques such as IR spectroscopy and neutron diffraction are employed to investigate hydration structures aip.orgresearchgate.netrsc.orgoup.com, specific data and findings pertaining exclusively to this compound's behavior in different solvents were not found in the search results. Studies on related compounds indicate that solvent polarity and the ability to form hydrogen bonds significantly influence molecular structure, tautomeric equilibria (neutral vs. zwitterionic forms), and reactivity by affecting properties such as dipole moment and electronic structure derpharmachemica.comnih.govacs.orgtdl.orgeurjchem.com.

Without specific research findings dedicated to this compound regarding solvent effects on its structure and reactivity, a detailed and scientifically accurate article section strictly adhering to the requested scope cannot be generated from the provided search results.

Advanced Analytical Methodologies for N Methylene Glycine Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are invaluable for determining the structure of N-methylene glycine (B1666218) and for monitoring its transformations during reactions.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D NMR and solid-state NMR, is a powerful tool for the structural characterization of glycine derivatives and for monitoring their behavior in different states and environments. While direct information on N-methylene glycine specifically using advanced NMR for reaction monitoring is limited in the search results, studies on related N-methylated glycines and glycine itself highlight the capabilities of these techniques.

Solid-state NMR has been used to study the molecular dynamics of N-methylated glycines like sarcosine (B1681465) (N-methylglycine), N,N-dimethylglycine, and betaine, revealing information about methyl group reorientations and phase transitions. acs.orgnih.gov For instance, solid-state 13C and 1H NMR were employed to measure spin-lattice relaxation times over a range of temperatures, providing insights into the structural dependence of molecular dynamics. acs.orgnih.gov DIPSHIFT experiments have also been used to study CH₃ and CH₂ moieties in these molecules. acs.orgnih.gov

In the context of reaction monitoring, in situ solid-state NMR has been applied to study the crystallization of glycine, demonstrating its utility in observing changes in both solid and liquid phases over time. rsc.orgrsc.org This suggests that similar in situ NMR approaches could potentially be adapted to monitor reactions involving this compound, particularly if solid phases are involved or if the reaction can be studied in a suitable solvent where NMR signals are observable.

Vibrational Spectroscopy (IR, Raman) for Studying Reactive Species

Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and studying the vibrational modes of molecules, which can provide information about their structure and the presence of reactive species. Studies on glycine and N-methylated glycines demonstrate the application of these techniques.

FTIR spectroscopy has been used to characterize mixed ligand complexes involving sarcosine (N-methylglycine), with specific bands assigned to C=N, N-H, and COO⁻ stretching vibrations, as well as metal-nitrogen and metal-oxygen bonds. sci-int.com Low-temperature solid-state FTIR studies have also been conducted on glycine, sarcosine, and N,N-dimethylglycine to observe their neutral forms. researchgate.net

Raman spectroscopy has been applied to study glycine, with characteristic peaks observed corresponding to various vibrational modes, including C-C stretching, CH₂ shear vibration, and C=O vibrations. mdpi.com Surface-enhanced Raman spectroscopy (SERS) has also been explored for the detection of glycine. mdpi.com

While direct examples of IR or Raman spectroscopy being used to study this compound as a reactive species were not prominently found, these techniques are generally well-suited for identifying transient intermediates in reactions by their unique vibrational fingerprints. The ability of vibrational spectroscopy to probe molecular structure and bonding makes it complementary to NMR for mechanistic studies.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Mass Spectrometry (MS) is a crucial technique for identifying reaction intermediates, determining their molecular weight, and analyzing reaction pathways. This is particularly relevant for potentially transient species like this compound.

Studies involving the pyrolysis of α-betaines, including glycine betaine, have utilized mass spectrometry to provide evidence for reactive intermediates. cdnsciencepub.com Molecular ion species observed in the mass spectra suggested the formation of intermediates resulting from methylene (B1212753) insertion. cdnsciencepub.com This highlights the capability of MS, particularly when coupled with techniques that generate or isolate intermediates, to detect and characterize short-lived species.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to characterize amino acid-derived betaines, including N-methyl amino acids. researchgate.net This technique can provide structural information about protonated molecular ions through fragmentation patterns. researchgate.net GC-MS/MS methods have also been developed for the simultaneous measurement of sarcosine (N-methylglycine) and related metabolites, demonstrating the use of MS for the analysis of glycine derivatives in complex biological matrices. nih.govexcli.de These methods involve derivatization (e.g., silylation) to make the compounds amenable to GC analysis, followed by MS/MS for detection and quantification based on unique transition ions. excli.de

The application of MS, especially tandem MS, allows for the identification of specific compounds based on their mass-to-charge ratio and fragmentation patterns, making it a powerful tool for tracing reaction pathways and confirming the presence of proposed intermediates like this compound.

Chromatographic Methods for Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids and their derivatives. HPLC methods have been developed for the analysis of glycine and its impurities, utilizing different mobile phases and stationary phases like C18 columns. google.com These methods aim to achieve good separation of glycine from related compounds, including potential byproducts. google.com

Specific HPLC methods have also been developed for the analysis of glycine methyl ester hydrochloride, employing reverse phase columns and mobile phases containing acetonitrile, water, and phosphoric acid. sielc.comsielc.com For MS-compatible applications, phosphoric acid can be replaced with formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS methods have been developed for the simultaneous determination of sarcosine (N-methylglycine) and related metabolites in biological samples like plasma and urine. nih.govexcli.de These methods typically involve a derivatization step, such as silylation with BSTFA + TMCS, to make the polar amino acids volatile enough for GC analysis. excli.de The optimized GC-MS/MS conditions allow for the detection and quantification of sarcosine and other amino acids based on their unique transition ions. excli.de

These chromatographic methods, coupled with sensitive detectors like MS or UV, are critical for isolating this compound from complex matrices and for accurately determining its concentration and purity.

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic monitoring allows for the real-time observation of chemical reactions without disturbing the reaction environment. This is particularly valuable for studying reactive or transient species like this compound, providing kinetic and mechanistic information.

As mentioned in Section 5.1.1, in situ solid-state NMR has been used to monitor the crystallization of glycine from solution, providing insights into the formation and transformation of different solid phases. rsc.orgrsc.orgacs.org This demonstrates the feasibility of using in situ NMR to follow processes involving glycine derivatives in the solid or solution state.

In situ FT-IR spectroscopy has been employed to monitor interfacial polymerization reactions, highlighting its capability to observe reactions occurring at interfaces in real-time. mdpi.com While this example is not specific to this compound, it illustrates the potential of in situ IR to study reactions where this compound might be involved, especially if characteristic IR bands can be identified for the compound and its transformation products.

The synthesis of polysarcosine (poly(N-methyl glycine)) from N-phenoxycarbonyl-N-methylglycine has been studied, with the process involving the in situ transformation of a urethane (B1682113) precursor into the corresponding N-methylglycine-N-carboxyanhydride. semanticscholar.orgrsc.org While the specific monitoring technique is not detailed as in situ spectroscopy in these abstracts, the concept of in situ generation and reaction of a glycine derivative is presented. Quantitative 1H NMR analysis was used to monitor the conversion of the precursor. semanticscholar.org

Applying in situ spectroscopic techniques to reactions involving this compound would allow for the direct observation of its formation and consumption, providing valuable kinetic data and helping to elucidate reaction mechanisms. The choice of spectroscopic technique would depend on the specific reaction conditions and the spectroscopic properties of this compound and other species involved.

Derivatives and Analogues of N Methylene Glycine

Synthesis and Characterization of Substituted N-Methylene Glycine (B1666218) Derivatives

The synthesis of substituted N-methylene glycine derivatives and related N-substituted glycines can be achieved through various chemical routes. One common approach involves the functionalization of the nitrogen atom or modifications to the carboxyl group of the glycine scaffold or a glycine precursor. Characterization of these derivatives typically employs spectroscopic methods such as NMR, IR, and mass spectrometry, as well as techniques like X-ray diffraction for solid-state structures. acs.orgmdpi.com

N-Alkylated/Arylated Methylene (B1212753) Glycine Analogues

N-alkylation and N-arylation of glycine or its derivatives are key strategies for synthesizing analogues of this compound with modified properties.

N-Alkylation: N-alkylated glycines, such as sarcosine (B1681465) (N-methylglycine), can be synthesized through various methods, including reductive amination, ring opening of 5-oxazolidinones, and direct methylation. frontiersin.org Biocatalytic methods have also been developed for the sustainable fermentative production of N-methylated amino acids like sarcosine and N-ethylglycine. frontiersin.org Traditional methods for synthesizing N-alkylated α-amino acids often involve reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. mdpi.com However, these can have drawbacks such as limited substrate availability, stoichiometric by-product formation, and complex purification. mdpi.com More sustainable approaches, such as catalytic N-alkylation with alcohols and biocatalysis, are being explored. mdpi.com N-alkylated glycine derivatives with varying aliphatic chain lengths (e.g., propyl, butyl, pentyl, hexyl, octyl) have been synthesized via green chemistry procedures, often in water as the solvent, starting from alkyl amines and chloroacetic acid. acs.org

| Alkyl Group | Starting Amine | Co-reactant | Solvent |

| Methyl | Methylamine (B109427) | Chloroacetic acid | Water |

| Ethyl | Ethylamine | Chloroacetic acid | Water |

| Propyl | Propylamine | Chloroacetic acid | Water |

| Butyl | Butylamine | Chloroacetic acid | Water |

| Hexyl | Hexylamine | Chloroacetic acid | Water |

| Octyl | Octylamine | Chloroacetic acid | Water |

Table 1: Examples of N-Alkylated Glycine Synthesis via Green Chemistry acs.org

Solid-state characterizations of N-alkylated glycine derivatives, crystallized as chloride or nitrate (B79036) salts or as hydrates of the zwitterionic form, have been reported. mdpi.com

N-Arylation: N-arylated glycine derivatives are also synthetically accessible. Methods include copper-catalyzed cross-coupling reactions for the α-alkynylation of glycine derivatives using N-PMP (p-methoxyphenyl) glycine amide derivatives. pnas.org Visible-light-driven photoredox catalysis has been employed for the oxidative α-C(sp3)–H alkylation of N-arylated glycine derivatives with alkyl radical precursors. organic-chemistry.orgresearchgate.net An efficient α-arylation of imino amides with arylboronic acids provides another route to α-functionalized glycine derivatives. organic-chemistry.org Electrochemical tandem reactions of N-aryl glycines with o-hydroxyphenyl enaminones have been developed for the synthesis of C3-aminomethyl chromones. ustl.edu.cn

Functionalization at the Carboxyl Group

The carboxyl group of glycine and its derivatives can undergo various transformations, leading to esters, amides, and other functionalized species. For instance, glycine methyl ester hydrochloride is a stable salt that can be prepared by treating glycine with trimethylsilyl (B98337) chloride followed by methanol, and it converts to glycine methyl ester upon treatment with base. wikipedia.org N-(Diphenylmethylene)glycine methyl ester is another example of a carboxyl-functionalized glycine derivative, used in asymmetric alkylation reactions. fishersci.caresearchgate.net Functionalization at the carboxyl group is also relevant in the synthesis of peptide nucleic acid (PNA) monomers, which are based on an N-(2-aminoethyl)glycine backbone where nucleobases are attached via a methylene carbonyl group. researchgate.net

Chemical Transformations Leading to Polymeric or Oligomeric Structures

Glycine derivatives, particularly N-substituted glycines, can be building blocks for polymeric and oligomeric structures, notably polypeptoids (poly(N-substituted glycines)).

Polypeptoid Synthesis: Polypeptoids are typically synthesized by the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NNCAs). rsc.orgrsc.org N-methylglycine (sarcosine) is the simplest N-alkylated glycine used to form polysarcosine. researchgate.netrsc.orgiris-biotech.de NNCAs are generally more susceptible to degradation by atmospheric moisture than α-amino acid NCAs. rsc.org An alternative approach involves the in situ transformation of air- and moisture-stable N-phenoxycarbonyl-N-methylglycine (Poc-Sar) into the corresponding Sar-NCA in the presence of a tertiary amine base and a primary amine initiator, followed by ROP. rsc.orgsemanticscholar.org This method offers advantages in terms of monomer stability and handling. Polysarcosines with controlled molecular weights and low dispersities can be synthesized using this method. rsc.org Acid-promoted polymerization of N-phenoxycarbonyl N-substituted glycines has also been investigated, showing differences in reactivity based on the N-substituent (methyl, ethyl, butyl). acs.org

| Monomer Precursor | N-Substituent | Polymer Product | Polymerization Method |

| N-methylglycine-N-carboxyanhydride | Methyl | Polysarcosine | ROP |

| N-phenoxycarbonyl-N-methylglycine | Methyl | Polysarcosine | In situ NCA formation + ROP |

| N-ethyl glycine NPC | Ethyl | Poly(N-ethyl glycine) | Acid-catalyzed ROP |

| N-butyl glycine NPC | Butyl | Poly(N-butyl glycine) | Acid-catalyzed ROP |

| N-propyl glycine NCA | n-Propyl | Poly(N-propyl glycine) | ROP |

| N-isopropyl glycine NCA | Isopropyl | Poly(N-isopropyl glycine) | ROP (bulk) |

Table 2: Examples of Polymeric Structures from N-Substituted Glycine Derivatives researchgate.netrsc.orgiris-biotech.desemanticscholar.orgacs.orgacs.org

Oligomerization: Oligomers of N-substituted glycines, particularly sarcosine, can be synthesized. Monodisperse Fmoc-protected oligomeric sarcosine building blocks are available for solid-phase peptide synthesis (SPPS), allowing for the creation of well-defined oligomers with controlled chain lengths. iris-biotech.de Oligo(N-aryl glycines) have also been synthesized via solid-phase methods using aniline (B41778) derivatives and bromoacetic acid. acs.org The oligomerization of glycine itself can be analyzed using techniques like ion-pair chromatography. researchgate.net

Development of Stable Methylene Glycine Precursors or Adducts

Given the potential reactivity of the N-methylene imine functional group, the development of stable precursors or adducts that can serve as equivalents in synthesis is important.

Precursors: Stable precursors to this compound or its derivatives are utilized in synthetic strategies. For example, N-(Diphenylmethylene)glycine esters, such as the methyl or tert-butyl ester, are stable Schiff base derivatives commonly used as protected glycine equivalents in asymmetric alkylation reactions. fishersci.caresearchgate.netepa.gov These precursors allow for the controlled introduction of alkyl or aryl groups at the α-carbon of the glycine unit. N-phenoxycarbonyl-N-methylglycine serves as a stable, activated urethane (B1682113) precursor for the in situ generation of the reactive N-methylglycine-N-carboxyanhydride monomer for polysarcosine synthesis. rsc.orgsemanticscholar.org Glycine methyl ester hydrochloride is a more stable form of glycine methyl ester, which is prone to polymerization. wikipedia.org

Adducts: While direct adducts of the transient this compound imine were not extensively detailed in the search results, the concept of using protected forms or equivalents that act as stabilized intermediates is evident in the use of Schiff bases and activated precursors. The formation of protonated glycine from reactions involving potential interstellar precursors like methanimine (B1209239) (CH2=NH) and acetic acid has been studied theoretically, suggesting stable protonated forms as intermediates in extraterrestrial glycine formation scenarios. aanda.org

Broader Biochemical and Abiotic Contexts Mechanistic Focus

Analogous Methylene-Transfer Chemistry in Biological Systems

Methylene-transfer reactions are fundamental in biological systems, playing crucial roles in various metabolic pathways. These reactions often involve the transfer of a single carbon unit in the form of a methylene (B1212753) group (-CH₂-).

Comparison with N⁵,N¹⁰-Methylene Tetrahydrofolate Chemistry

N⁵,N¹⁰-Methylene tetrahydrofolate (N⁵,N¹⁰-CH₂-THF) is a key coenzyme in one-carbon metabolism, serving as a major donor of methylene units in numerous biosynthetic reactions. wikipedia.orgnyu.edubasicmedicalkey.comnih.gov It is an intermediate form of tetrahydrofolate (THF), a derivative of vitamin B9. nih.gov N⁵,N¹⁰-CH₂-THF is involved in the synthesis of crucial biomolecules such as thymidine (B127349) monophosphate (dTMP), a precursor for DNA synthesis, and serine, an amino acid. wikipedia.orgnyu.edubasicmedicalkey.comwikipedia.org

The chemistry of N⁵,N¹⁰-CH₂-THF involves the transfer of a methylene group that is bridged between the N5 and N10 positions of the tetrahydrofolate molecule. wikipedia.orgnih.gov This methylene group is derived from various sources, including serine, glycine (B1666218), and formaldehyde (B43269). nyu.edubasicmedicalkey.comnih.gov For instance, the reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase, involves the transfer of the hydroxymethyl group of serine to THF, forming glycine and N⁵,N¹⁰-CH₂-THF. basicmedicalkey.comwikipedia.org

While N-methylene glycine contains a methylene group attached to the nitrogen of glycine, the mechanistic context differs from the methylene transfer facilitated by N⁵,N¹⁰-CH₂-THF. This compound features a carbon-nitrogen double bond (an imine), where the methylene group is directly bonded to the nitrogen and a carbon atom. nih.gov In contrast, the methylene group in N⁵,N¹⁰-CH₂-THF is part of a larger heterocyclic ring system and is transferred as a unit during metabolic reactions. wikipedia.org N⁵,N¹⁰-CH₂-THF acts as a carrier for the methylene unit, enabling its utilization in diverse synthetic pathways. wikipedia.orgnyu.edu

Despite the structural differences, both compounds are linked to one-carbon chemistry. N⁵,N¹⁰-CH₂-THF can be formed from glycine as a one-carbon source. basicmedicalkey.com The degradation of sarcosine (B1681465) (N-methylglycine), a derivative of glycine, can also potentially yield methylene-tetrahydrofolate, depending on the enzyme involved. nih.gov

General Principles of Imine Intermediates in Metabolic Pathways

Imine intermediates (also known as Schiff bases) are common in numerous metabolic pathways. They are typically formed by the reversible reaction between an amine group of an amino acid or other molecule and a carbonyl group (aldehyde or ketone). This reaction results in the formation of a carbon-nitrogen double bond (C=N) and the release of a water molecule.

Imine intermediates are highly reactive and serve as versatile intermediates in various enzymatic transformations, including transamination, decarboxylation, and condensation reactions. For example, in the metabolism of amino acids, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes often form imine intermediates with the amino acid substrate, facilitating the cleavage or formation of bonds adjacent to the α-carbon.

While this compound itself is an imine, its role as a direct intermediate in core metabolic pathways, in the same way that transient imines are formed during enzymatic catalysis involving amino acids, is less extensively documented in the provided context. However, the formation of imines from amino acids and carbonyl compounds is a general principle relevant to understanding potential reactions involving glycine and formaldehyde (or related methylene donors) in both biological and abiotic settings. For instance, the reaction between glycine and formaldehyde can theoretically lead to the formation of this compound.

N-alkylated amino acids, which are structurally related to this compound (if the methylene were saturated and carried a substituent), occur in nature as metabolic intermediates, such as sarcosine (N-methylglycine) in the degradation of creatine (B1669601) and choline. nih.gov The synthesis of N-methylated amino acids can involve reductive amination, a process that often proceeds through imine intermediates. nih.gov

Abiotic Formation Mechanisms in Prebiotic Chemistry Scenarios

The abiotic formation of organic molecules, including amino acids, under plausible early Earth conditions is a central theme in prebiotic chemistry. The formation of this compound or related imine species could be relevant in such scenarios, particularly those involving simple carbonyl compounds like formaldehyde and amino acids like glycine.

Formaldehyde is considered a key molecule in prebiotic chemistry and can be formed under various simulated early Earth conditions. scribd.comfishersci.sefishersci.cawikipedia.orgbmrb.io Glycine has also been shown to form abiotically through mechanisms like the Strecker synthesis, which involves the reaction of an aldehyde (or ketone), ammonia (B1221849), and hydrogen cyanide, followed by hydrolysis. pnas.orgresearchgate.net

The reaction between formaldehyde and glycine could potentially yield this compound via a condensation reaction, forming an imine bond. This type of reaction, involving carbonyl compounds and amines, is a fundamental chemical process that could have occurred in the absence of enzymes on the early Earth.

Research into prebiotic synthesis has explored reactions occurring in various environments, including aqueous solutions and at mineral surfaces. pnas.orgnih.gov For example, studies have investigated the formation of amino acids from precursors like glyoxylate (B1226380) and ammonia or nitrate (B79036), sometimes mediated by minerals. pnas.org The formation of imines from aldehydes and ammonia has also been suggested to occur on meteorite parent bodies. researchgate.net

While direct evidence for the abiotic synthesis of this compound is not explicitly detailed in the provided search results, the general principles of imine formation from readily available prebiotic molecules like formaldehyde and glycine suggest its potential relevance as a transient or reactive species in early Earth chemical environments. The elusive nature and reactivity of simple imines in aqueous solutions, where they can undergo hydrolysis or oligomerization, might make their detection and characterization in prebiotic simulations challenging. researchgate.net However, studies on the formation and characterization of simple imino acids like glycine imine under controlled conditions highlight their potential role as intermediates connecting prebiotic amino acid and sugar formation chemistry. researchgate.net

Degradation Pathways in Environmental Contexts

The degradation of chemical compounds in the environment is influenced by various factors, including microbial activity, chemical hydrolysis, and photolysis. The degradation pathways of this compound would likely depend on the specific environmental conditions.

Given its imine functional group, this compound is susceptible to hydrolysis, particularly in the presence of water. Hydrolysis of an imine typically regenerates the original amine and carbonyl compound. In the case of this compound, hydrolysis would yield glycine and formaldehyde. Both glycine and formaldehyde are generally biodegradable and can be further metabolized by microorganisms.

Glycine is a naturally occurring amino acid and is readily utilized by a wide range of microorganisms as a carbon and nitrogen source. wikipedia.org It can be degraded through several pathways, including the glycine cleavage system, which breaks it down into carbon dioxide, ammonia, and N⁵,N¹⁰-methylene tetrahydrofolate. wikipedia.orgbu.edu

Formaldehyde is also subject to biological and abiotic degradation. In biological systems, formaldehyde can be detoxified and metabolized through pathways involving oxidation to formate (B1220265) and further to carbon dioxide, or via conjugation with tetrahydrofolate to form N⁵,N¹⁰-CH₂-THF. wikipedia.orgnih.gov Abiotically, formaldehyde can undergo various reactions, including oxidation and polymerization.

While specific environmental degradation pathways for this compound are not detailed in the provided results, its likely hydrolysis to glycine and formaldehyde suggests that its persistence in the environment would be limited by the degradation rates of these more common and readily biodegradable compounds. Studies on the thermal decomposition of related compounds like glyphosate (B1671968), which can yield this compound as an intermediate, indicate that this compound itself can undergo further decomposition at elevated temperatures, yielding products like N-methyl-methanimine and carbon dioxide, or undergo hydrolysis. chemrxiv.org The ease of biodegradability of related N-alkylated glycines like N-oleoyl sarcosine has also been noted. atamanchemicals.com

Future Research Directions and Emerging Applications for N Methylene Glycine

Development of Novel Synthetic Routes Utilizing N-Methylene Glycine (B1666218)

The utility of N-methylene glycine and its derivatives as versatile building blocks is a major area of ongoing research. These compounds serve as glycine enolate equivalents, enabling the construction of complex amino acid structures.

A primary route to this compound involves the condensation of glycine with formaldehyde (B43269). prepchem.comgoogle.com This reaction can be a key step in the synthesis of other important chemical compounds. prepchem.com For instance, a patented process describes the reaction of glycine with formaldehyde in the presence of a tertiary base to produce this compound, which is subsequently reacted with a dialkyl phosphite (B83602) as part of a synthetic route to N-phosphonomethyl glycine (glyphosate). prepchem.comgoogle.com Another method involves the condensation of formaldehyde with ammonium (B1175870) cyanide to produce methylene-aminoacetonitrile, which can then be hydrolyzed to yield glycine, with this compound as an implicit intermediate. scispace.com

The synthetic potential of this compound analogues, specifically N-alkylidene glycine esters, has been demonstrated in a variety of carbon-carbon bond-forming reactions. Key emerging areas include:

Mannich Reactions: Imines of glycine alkyl esters are effective nucleophiles in Mannich reactions with electrophilic imines, providing a powerful method for synthesizing optically active α,β-diamino acid derivatives, which are valuable building blocks for peptides and other bioactive molecules. nih.govnih.gov

[3+2] Cycloaddition Reactions: Azomethine ylides, generated in situ from glycine and aldehydes, undergo [3+2] cycloaddition reactions with dipolarophiles like maleimides. nih.govnih.gov This strategy allows for the rapid assembly of complex, polycyclic structures containing the pyrrolidine (B122466) motif, a common core in many natural products and pharmaceuticals. nih.govnih.govbeilstein-journals.org Research has shown that pseudo five-component reactions involving glycine, two equivalents of an aldehyde, and two equivalents of a maleimide (B117702) can produce intricate tetracyclic pyrrolizidines with high diastereoselectivity. nih.govnih.gov

Alkylation Reactions: The enolates generated from glycine imines can be alkylated asymmetrically using phase-transfer catalysis, offering a direct route to non-proteinogenic α-amino acids. acs.org

Table 1: Selected Synthetic Transformations Utilizing Glycine Imines/Enolates

| Reaction Type | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Mannich Reaction | Glycine Imine + N-protected Imine | α,β-Diamino Acid Derivative | Enables synthesis of vicinal diamines with stereocontrol. | nih.govnih.gov |

| [3+2] Cycloaddition | Glycine + Aldehyde + Maleimide | Pyrrolidine-containing Polycycles | Forms complex heterocyclic systems via azomethine ylide intermediate. | nih.govnih.govbeilstein-journals.org |

| Asymmetric Alkylation | Glycine Imine + Alkyl Halide | α-Alkylated Amino Acid | Provides access to unnatural α-amino acids. | acs.org |

| Michael Addition | Glycine Imine + α,β-Unsaturated Ester | Glutamic Acid Analogue | Forms C-C bond via conjugate addition. | rsc.org |

Exploration of its Reactivity in New Catalytic Cycles

A significant frontier in the application of this compound is its incorporation into novel catalytic cycles for asymmetric synthesis. The core strategy involves the in situ generation of a chiral glycine enolate from a glycine imine precursor using a substoichiometric amount of a chiral catalyst. The catalyst orchestrates the reaction with an electrophile and is regenerated in the process.

Recent research has identified several classes of effective catalysts for reactions involving glycine imines:

Chiral Copper(I) Complexes: Copper(I) complexes with phosphino-oxazoline (P,N) ligands have proven highly effective in catalyzing asymmetric Mannich reactions between glycine imines and N-protected imines, yielding products with excellent enantioselectivities. nih.gov

Brønsted Base Catalysts: Chiral cyclopropenimines have emerged as powerful Brønsted base catalysts. organic-chemistry.org They are capable of deprotonating glycine imines to form a chiral ion pair. rsc.org This intermediate then reacts with electrophiles, such as in Mannich or Michael reactions, with high stereocontrol. rsc.orgorganic-chemistry.org The catalyst's reactivity can be substantially greater than that of more traditional organocatalysts. nih.gov

Phase-Transfer Catalysts (PTCs): Chiral PTCs, such as those derived from Cinchona alkaloids, facilitate the enantioselective alkylation of glycine imines under mild, biphasic conditions. acs.org The catalyst forms a chiral ion pair with the glycine enolate, which then reacts with an alkyl halide. This method is notable for its low catalyst loadings and potential for catalyst recycling. acs.org

The proposed catalytic cycle for these transformations generally involves the deprotonation of the glycine imine by the chiral catalyst to form a reactive, chiral enolate intermediate. This intermediate then attacks an electrophile in the rate- and enantio-determining step, after which the product is released and the catalyst is regenerated. nih.govrsc.org

Table 2: Catalyst Systems for Asymmetric Reactions of Glycine Imines

| Catalyst Class | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Chiral Copper(I) Complexes | Cu(I)-Phosphino-Oxazoline | Mannich Reaction | nih.gov |

| Chiral Brønsted Bases | Cyclopropenimine | Mannich Reaction, Michael Addition | nih.govrsc.orgorganic-chemistry.org |

| Phase-Transfer Catalysts | Cinchona-functionalized Calixarene | α-Alkylation | acs.org |

Advanced Characterization Techniques for Transient Intermediates

The high reactivity and instability of this compound make its direct observation a significant experimental challenge. vulcanchem.comnih.gov Simple imino acids tend to hydrolyze or oligomerize under normal conditions. nih.gov Overcoming this challenge requires advanced characterization techniques capable of studying transient species.

A landmark achievement in this area was the recent formation and spectroscopic characterization of glycine imine using cryogenic matrix isolation spectroscopy . nih.govd-nb.info In these experiments, glycine imine was generated by the UV irradiation of a precursor, 2-azidoacetic acid, which induces the extrusion of dinitrogen gas. The resulting highly reactive imine was trapped in an inert solid matrix (e.g., argon) at extremely low temperatures. This technique allowed for its direct characterization by:

Infrared (IR) Spectroscopy: The vibrational frequencies of the trapped molecule were measured and compared with theoretically calculated spectra to confirm its identity and structure. nih.govresearchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy: The electronic transitions of glycine imine were recorded, revealing that different conformers, such as anti-(E,E) and anti-(Z,Z), could be photochemically interconverted. nih.govd-nb.info

While matrix isolation provides definitive structural data, other spectroscopic methods are crucial for studying the reactivity of more stable glycine imine derivatives and for in situ reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to characterize the structure of N-substituted glycine derivatives and their products. acs.orgacs.org Furthermore, specialized techniques like in vivo ¹H MR spectroscopy are being developed to detect and quantify glycine in complex biological systems, highlighting the advancing capabilities of magnetic resonance techniques. nih.gov

Table 3: Spectroscopic Data for the Characterization of Glycine Imine and Derivatives

| Technique | Species | Key Observation | Reference |

|---|---|---|---|

| Cryogenic Matrix Isolation IR | Glycine Imine | Direct detection of vibrational modes of the transient imine. | nih.govd-nb.info |

| Cryogenic Matrix Isolation UV/Vis | Glycine Imine | Identification of distinct conformers and their photochemical interconversion. | nih.govd-nb.info |

| ¹H and ¹³C NMR | N-Alkyl Glycine Derivatives | Structural confirmation of stable synthetic products. | acs.org |

| UV-Vis Titration | Ni(II) Complexed Glycine Schiff Base | Determination of pKa for the α-proton in non-aqueous solvents. | tandfonline.com |

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry provides indispensable tools for understanding the fundamental properties of transient species like this compound, guiding the development of new reactions and catalysts. Theoretical models allow researchers to investigate reaction mechanisms, predict reactivity, and interpret spectroscopic data that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a cornerstone of this research. It has been employed to:

Validate Experimental Observations: Calculated harmonic IR spectra of glycine imine were crucial for confirming its identity in cryogenic matrix isolation experiments. d-nb.inforesearchgate.net DFT calculations have also been used to validate the structures of newly synthesized N-substituted glycine derivatives by comparing theoretical and experimental IR spectra. acs.org

Explore Reaction Mechanisms: Theoretical studies have modeled the potential energy surfaces of reactions involving glycine imine. For example, calculations have elucidated the decomposition pathway of glycine imine, showing that it can decarboxylate to form aminomethylene. nih.gov Such insights are vital for understanding the stability and potential side reactions of these intermediates.

Predict Molecular Properties: Quantum chemical calculations can determine key molecular descriptors like chemical hardness, softness, and dipole moment, which correlate with molecular stability and biological characteristics. acs.org

More advanced computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) , are used to study reactions in complex environments, like enzyme active sites. Although often applied to related systems, the methodologies are directly relevant to this compound. For example, extensive QM/MM studies on the enzyme Glycine N-Methyltransferase (GNMT), which catalyzes the methylation of glycine to sarcosine (B1681465), have provided deep insights into activation free energies, the nature of the SN2 transition state, and the role of the protein in catalysis. nih.govacs.org These studies serve as a blueprint for investigating potential enzymatic or biomimetic catalytic systems that could utilize this compound.

Theoretical investigations also extend to astrochemical contexts, exploring the formation of glycine and its precursors, such as methanimine (B1209239) (CH₂NH) and aminoacetonitrile, on interstellar ice grains. ccu.edu.twmdpi.com These studies model reaction pathways that are fundamental to the chemistry of this compound's constituent parts, providing a broader understanding of its intrinsic reactivity.

Table 4: Applications of Theoretical Methods in this compound Research

| Computational Method | System Studied | Key Insight Provided | Reference |

|---|---|---|---|

| DFT | Glycine Imine | Calculation of IR/UV-Vis spectra for structural confirmation; mapping of decomposition pathways. | nih.govd-nb.inforesearchgate.net |

| DFT | N-Substituted Glycine Derivatives | Optimization of molecular geometry and prediction of electronic properties. | acs.org |

| QM/MM | Glycine N-Methyltransferase (Enzyme) | Elucidation of the catalytic mechanism and transition state stabilization for glycine methylation. | nih.govacs.org |

| DFT / Ab initio | Interstellar Precursors (e.g., CH₂NH + HCN) | Modeling of formation pathways for glycine precursors in astrophysical environments. | ccu.edu.twmdpi.com |

Q & A

Q. What are the recommended methods for synthesizing N-methylene glycine in laboratory settings?

this compound can be synthesized via Schiff base formation by reacting glycine derivatives with formaldehyde under controlled conditions. For example, ortho-metallated Pd(II) complexes with glycinate ligands react with formaldehyde to form N-methylene Schiff base complexes, as demonstrated in metal coordination studies . Reaction parameters such as pH, temperature, and catalyst selection (e.g., Pd(II)) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is advised.

Q. How can researchers ensure the purity of this compound post-synthesis?

Analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) or gas chromatography (GC-MS) are recommended for quantification and purity assessment. Isotope-labeled internal standards like glycine-d5 improve accuracy in mass spectrometry by minimizing matrix effects . High-resolution NMR (e.g., and ) can confirm structural integrity, while elemental analysis validates stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory environments?

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Collect spills in sealed containers using non-sparking tools; avoid water flushing to prevent drainage contamination .

- Storage : Store in airtight containers away from oxidizers and light .

Q. What spectroscopic methods are effective for characterizing this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching in Schiff bases) .

- Nuclear Magnetic Resonance (NMR) : NMR detects methylene protons (δ 4.5–5.5 ppm), while NMR confirms carbonyl and methylene carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What in vivo mechanisms explain the biochemical effects of this compound derivatives?

Studies on methylene cyclopropyl glycine (MCPG), a structural analog, reveal inhibition of hepatic β-oxidation, leading to reduced acetyl-CoA levels and suppressed gluconeogenesis. Isotopic labeling (e.g., -glucose) combined with positional isotopomer NMR tracer analysis can quantify hepatic pyruvate carboxylase flux, linking metabolic inhibition to hypoglycemia . Such methods are adaptable to study this compound’s impact on mitochondrial energy metabolism.

Q. How does coordination with metal ions influence the stability and reactivity of this compound?

Metal complexes (e.g., Pd(II) or Co(III)) stabilize this compound via chelation, altering its redox properties and reaction pathways. X-ray diffraction of [(en)Co(α-hydroxymethylserinate)] complexes demonstrates how metal coordination enforces specific stereochemistry, which can be leveraged to design catalysts for asymmetric synthesis . Stability studies should assess pH-dependent ligand dissociation using UV-Vis spectroscopy or cyclic voltammetry.

Q. What strategies optimize the chromatographic separation of this compound from reaction mixtures?

Ion-exchange chromatography is effective for separating this compound from byproducts like ammonium salts. Key parameters include:

- Temperature : Higher temperatures (50–60°C) enhance resolution in glycine/ammonium separations .

- Mobile Phase : Buffers with glycine (30 mM, pH 2.5) or MOPS (30 mM, pH 7.0) optimize retention times .

- Column Selection : Cation-exchange resins with sulfonic acid groups show high affinity for protonated amino groups .

Q. How can isotopic labeling techniques elucidate the metabolic pathways of this compound in hepatic cells?

Stable isotope tracing (e.g., - or -labeled this compound) combined with NMR or LC-MS metabolomics tracks incorporation into TCA cycle intermediates. For example, -labeling revealed MCPG’s suppression of ketogenesis in rodent models, a method applicable to this compound’s hepatic metabolism . Flux balance analysis (FBA) can model pathway utilization under varying redox states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.